molecular formula C11H14ClN3O B1488260 1-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-one CAS No. 1603208-92-9

1-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-one

Cat. No.: B1488260
CAS No.: 1603208-92-9
M. Wt: 239.7 g/mol
InChI Key: KHGMBUPUXBEHNS-UHFFFAOYSA-N
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Description

1-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-one is a chemical compound characterized by its unique structure, which includes a chloropyridine ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-one typically involves the reaction of 2-chloropyridine with piperazine in the presence of a suitable catalyst. The reaction conditions may include heating the reactants under reflux in an inert atmosphere to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The use of advanced purification techniques, such as column chromatography or recrystallization, ensures the isolation of the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-one has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: It has been investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

  • Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 1-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

1-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-one can be compared with other similar compounds, such as 1-(4-(2-chlorophenyl)piperazin-1-yl)ethan-1-one and 1-(4-(2-chloropyrimidin-4-yl)piperidin-3-ol. These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-[4-(2-chloropyridin-4-yl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c1-9(16)14-4-6-15(7-5-14)10-2-3-13-11(12)8-10/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGMBUPUXBEHNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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